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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

methylquinazoline

Cat. No.: B1278183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

6-Bromo-4-chloro-2-methylquinazoline. The information presented herein is crucial for the

unambiguous identification and characterization of this molecule, which serves as a valuable

building block in medicinal chemistry and materials science. This document compiles available

spectroscopic data, outlines detailed experimental protocols for acquiring such data, and

presents a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 6-Bromo-4-
chloro-2-methylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 6-Bromo-4-chloro-2-methylquinazoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.13 d 2.0 H-5

7.91 dd 8.8, 2.0 H-7

7.69 d 8.8 H-8

2.80 s - -CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-Bromo-4-chloro-2-methylquinazoline

Chemical Shift (δ) ppm Assignment

163.8 C-2

159.9 C-4

150.9 C-8a

139.2 C-7

130.4 C-5

128.8 C-8

123.6 C-6

121.1 C-4a

22.8 -CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)
Experimental mass spectrometry data for 6-Bromo-4-chloro-2-methylquinazoline is not

readily available in the public domain. However, predicted mass spectral information can be a

useful tool for identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1278183?utm_src=pdf-body
https://www.benchchem.com/product/b1278183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted Mass Spectrometry Data for 6-Bromo-4-chloro-2-methylquinazoline
(C₉H₆BrClN₂)

Adduct Predicted m/z

[M+H]⁺ 256.9476

[M+Na]⁺ 278.9295

Infrared (IR) Spectroscopy
Experimental infrared spectroscopy data for 6-Bromo-4-chloro-2-methylquinazoline is not

readily available in the public domain. Characteristic absorption bands would be expected for

the quinazoline ring system and the C-Br and C-Cl bonds.

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified 6-Bromo-4-chloro-2-methylquinazoline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Solvent: CDCl₃

Temperature: 298 K
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¹H NMR:

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm).

Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a stock solution of 6-Bromo-4-chloro-2-methylquinazoline in a suitable solvent

(e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (General for ESI-MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+)

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Mass Range: m/z 50-500

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

Place a small amount of the solid 6-Bromo-4-chloro-2-methylquinazoline sample directly

onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Instrument Parameters (General for FTIR-ATR):

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Accessory: Attenuated Total Reflectance (ATR)

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Bromo-4-chloro-2-methylquinazoline.
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-2-
methylquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278183#spectroscopic-data-of-6-bromo-4-chloro-2-
methylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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